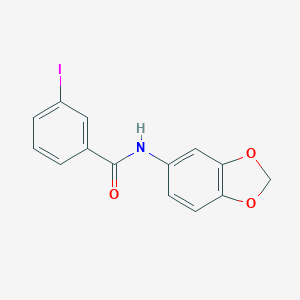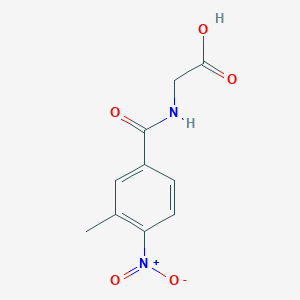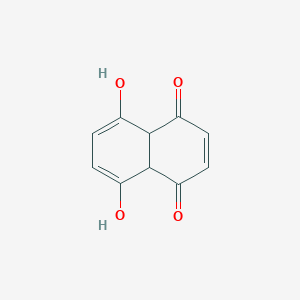
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione, also known as lawsone, is a natural dye found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a traditional dye for hair, skin, and nails. However, in recent years, lawsone has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
Wirkmechanismus
The exact mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is not fully understood. However, it is believed that 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and Nrf2 pathway. Lawsone has also been shown to interact with DNA and induce oxidative stress, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Lawsone has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. Lawsone has also been shown to scavenge free radicals and protect against oxidative stress. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Lawsone has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is stable under various conditions and can be stored for extended periods. However, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can undergo auto-oxidation, leading to the formation of various by-products, which can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione research. One area of interest is the development of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione-based natural photosensitizers for photodynamic therapy. Another area of interest is the investigation of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can be used as a probe to study DNA damage and repair mechanisms. Further research is needed to fully understand the mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione and its potential applications in various fields.
In conclusion, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is a natural dye found in the leaves of the henna plant that has gained attention in the scientific community for its potential applications in medicine and biotechnology. It possesses anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential use as a natural photosensitizer in photodynamic therapy. Lawsone has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in various fields.
Synthesemethoden
Lawsone can be extracted from the leaves of the henna plant using various solvents, such as ethanol or methanol. However, the yield of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione from the plant is relatively low, and the extraction process can be time-consuming. Therefore, several synthetic methods have been developed to produce 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in larger quantities. One of the most commonly used methods is the oxidation of 2-hydroxy-1,4-naphthoquinone with lead dioxide or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Lawsone has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Lawsone has also been investigated for its potential use as a natural photosensitizer in photodynamic therapy for cancer treatment. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been used as a probe to study DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
887574-80-3 |
|---|---|
Produktname |
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5,8-dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,9-12H |
InChI-Schlüssel |
YBSPYLIZIRGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
Kanonische SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



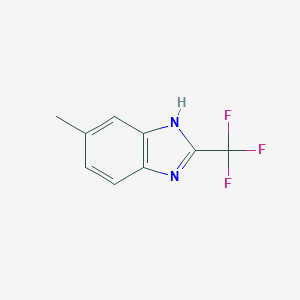
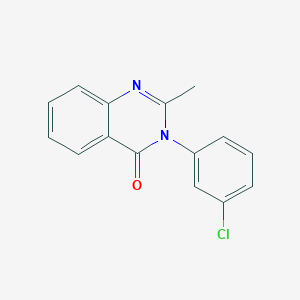
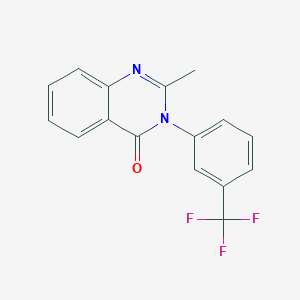

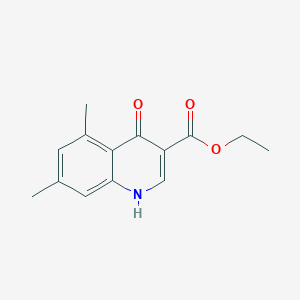

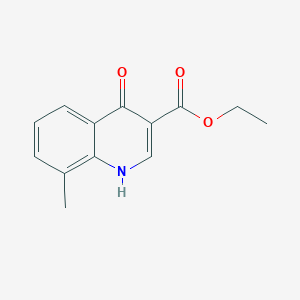
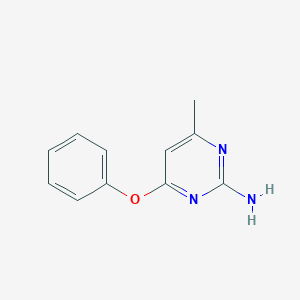


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
